

### (Rac)-Trandolaprilate-d5: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(Rac)-Trandolaprilate-d5	
Cat. No.:	B15556458	Get Quote

(Rac)-Trandolaprilate-d5 is a deuterated, stable isotope-labeled form of Trandolaprilate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. In the realm of pharmaceutical research and development, (Rac)-Trandolaprilate-d5 serves as a critical tool, primarily utilized as an internal standard for quantitative bioanalytical studies. Its near-identical physicochemical properties to the endogenous analyte, Trandolaprilate, make it the gold standard for mass spectrometry-based assays, ensuring the accuracy and precision of pharmacokinetic and drug metabolism assessments.

This technical guide provides an in-depth overview of the application of **(Rac)-Trandolaprilate-d5** in research, detailing its primary use, relevant experimental protocols, and the underlying pharmacological context of its non-labeled counterpart, Trandolaprilat.

# Core Application: Internal Standard in Quantitative Analysis

The fundamental application of **(Rac)-Trandolaprilate-d5** is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium atoms on the molecule increase its mass by five atomic mass units compared to Trandolaprilate. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar chemical behavior ensures they experience comparable extraction efficiency, chromatographic retention, and ionization response. By adding a known amount of **(Rac)-Trandolaprilate-d5** to biological samples at the beginning of the analytical process, researchers can accurately



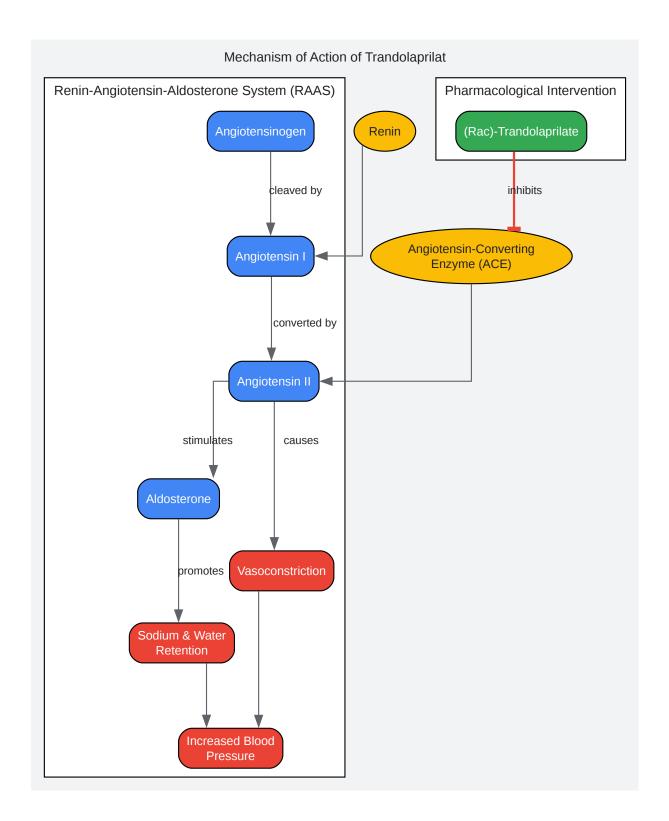
quantify the concentration of Trandolaprilat, compensating for variations that may occur during sample preparation and analysis.

# Pharmacological Context: Mechanism of Action of Trandolaprilat

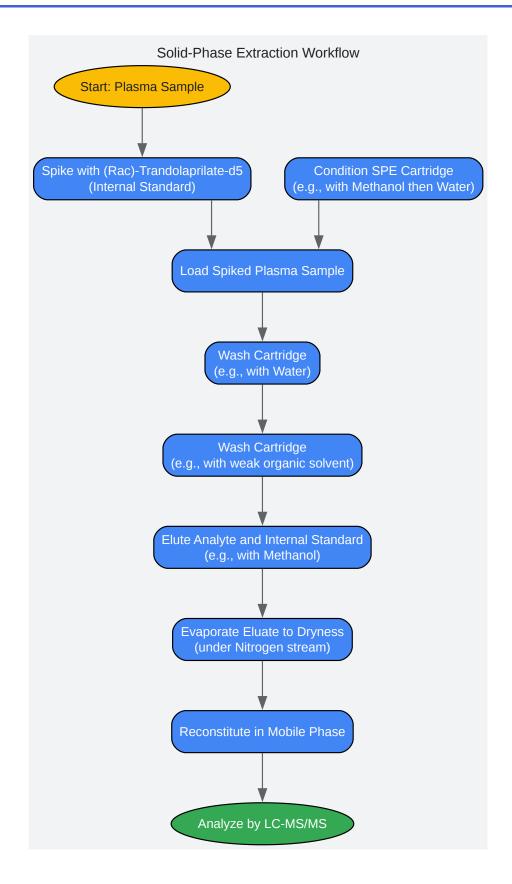
Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, Trandolaprilat. Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.

The signaling pathway below illustrates the mechanism of action of Trandolaprilat.









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